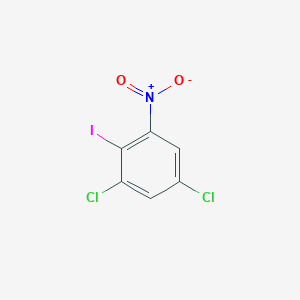

1,5-Dichloro-2-iodo-3-nitrobenzene

Description

Contextualization of Halogenated Nitroaromatic Compounds in Advanced Organic Chemistry

Halogenated nitroaromatic compounds are a class of organic molecules that feature at least one nitro group (—NO₂) and one or more halogen atoms (F, Cl, Br, I) attached to an aromatic ring. nih.govnih.gov These compounds are of significant interest in advanced organic chemistry primarily because they serve as versatile precursors in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. scribd.com

The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogen substituents, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgdiva-portal.org This reactivity is a cornerstone of their utility, allowing for the introduction of various functional groups onto the aromatic core. wikipedia.org The specific type and position of the halogens and the nitro group can be tailored to direct the course of chemical transformations, offering a powerful tool for molecular design. nih.gov

Research Imperatives for Substituted Benzene (B151609) Derivatives with Multiple Halogens and Nitro Groups

The ongoing research into substituted benzene derivatives bearing multiple halogens and nitro groups is driven by the quest for novel molecules with enhanced properties and functionalities. The presence of different halogens, such as chlorine and iodine in the case of 1,5-Dichloro-2-iodo-3-nitrobenzene, introduces an element of regioselectivity in their reactions. The varying bond strengths and leaving group abilities of the different halogens can be exploited for sequential and site-specific modifications of the benzene ring. nih.gov

Furthermore, these polysubstituted compounds are valuable probes for studying reaction mechanisms and the interplay of electronic and steric effects in aromatic systems. Understanding the reactivity patterns of molecules like this compound can lead to the development of more efficient and selective synthetic methodologies. This knowledge is crucial for the construction of complex molecular architectures that are often required for modern materials and biologically active compounds. nih.govthieme-connect.de

Chemical and Physical Properties

This compound, also known by its alternative IUPAC name 1,3-Dichloro-2-iodo-5-nitrobenzene, possesses a unique set of physical and chemical characteristics owing to its polysubstituted nature.

| Property | Value | Source |

| CAS Number | 62778-19-2 | fluorochem.co.ukbiosynth.comcrysdotllc.com |

| Molecular Formula | C₆H₂Cl₂INO₂ | fluorochem.co.ukbiosynth.comuni.lu |

| Molecular Weight | 317.89 g/mol | fluorochem.co.ukbiosynth.com |

| Appearance | Slightly pale yellow to yellow crystalline powder | fluorochem.co.uk |

| Flash Point | 152 °C | biosynth.com |

| Purity | >99.0% (GC) | cymitquimica.comtcichemicals.com |

Interactive Data Table of Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Alternative Name | 1,3-Dichloro-2-iodo-5-nitrobenzene |

| CAS Number | 62778-19-2 |

| Molecular Formula | C₆H₂Cl₂INO₂ |

| SMILES | C1=C(C=C(C(=C1Cl)I)Cl)N+[O-] |

| InChI | InChI=1S/C6H2Cl2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing similar polyhalogenated nitroaromatic compounds. A plausible route would involve the multi-step halogenation and nitration of a suitable benzene derivative. For instance, the nitration of a di-chloro-iodobenzene or the iodination of a di-chloro-nitrobenzene could potentially yield the target molecule. The synthesis of the related compound, 2-bromo-1,5-dichloro-3-nitrobenzene, is achieved through the nitration of 1-bromo-2,4-dichlorobenzene, highlighting a viable synthetic strategy.

The reactivity of this compound is largely dictated by the interplay of its substituents. The potent electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com In such reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms. The relative reactivity of the chloro and iodo substituents as leaving groups in SNAr reactions is a key aspect of this compound's chemistry. Generally, in nucleophilic aromatic substitution, the lability of the leaving group can be influenced by the nature of the halogen and its position relative to the activating nitro group. stackexchange.com

Research Applications

Given its structure, this compound is primarily utilized as a building block in organic synthesis. guidechem.com Its trifunctional nature, with two different types of halogen atoms and a nitro group, makes it a versatile intermediate for the synthesis of more complex molecules. guidechem.com These more elaborate molecules may find applications in the development of novel pharmaceuticals, agrochemicals, or specialty materials. scribd.com The presence of multiple reactive sites allows for a stepwise and controlled introduction of different functionalities, enabling the construction of a diverse range of derivatives from a single starting material.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-iodo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJSVHPVRDHXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655956 | |

| Record name | 1,5-Dichloro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189576-09-8 | |

| Record name | 1,5-Dichloro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,5 Dichloro 2 Iodo 3 Nitrobenzene

Retrosynthetic Analysis for a Polyhalogenated Nitrobenzene (B124822) Core

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 1,5-dichloro-2-iodo-3-nitrobenzene, the primary disconnections involve the carbon-halogen and carbon-nitro bonds.

A plausible retrosynthetic pathway for this compound (Target Molecule) is depicted below:

This analysis suggests that 1,3-dichlorobenzene (B1664543) could serve as a viable starting material. The synthetic sequence would involve nitration to introduce the nitro group, followed by a reduction to an aniline (B41778), another halogenation, and finally diazotization and iodination. Each of these steps requires careful consideration of regioselectivity.

Targeted Synthetic Pathways via Established Reactions

The synthesis of this compound can be achieved through a series of well-established reactions. The order and conditions of these reactions are critical to obtaining the desired isomer.

Regioselective Halogenation Strategies on Nitrobenzene Frameworks

The introduction of chlorine atoms onto a nitrobenzene ring is governed by the directing effects of the nitro group, which is a meta-director and deactivating. However, direct dichlorination of nitrobenzene is often unselective and can lead to a mixture of isomers.

A more controlled approach involves the halogenation of substituted anilines, where the amino group is a strong ortho-, para-director. Subsequent modification of the amino group allows for further functionalization. Recent studies have focused on developing highly regioselective methods for the ortho-halogenation of N-aryl amides and ureas by employing oxidative halodeboronation, which offers a practical route to specifically halogenated anilines. rsc.org

Nitration Protocols for Halogenated Benzene (B151609) Substrates

The nitration of dichlorobenzenes is a key step in many synthetic routes. The nitration of 1,3-dichlorobenzene with a mixture of nitric acid and sulfuric acid primarily yields 1,3-dichloro-4-nitrobenzene and 1,3-dichloro-2-nitrobenzene. The formation of 1,5-dichloro-3-nitrobenzene is a minor product. To achieve the desired substitution pattern, alternative strategies are necessary.

For instance, the nitration of 1,2-dichlorobenzene (B45396) produces mainly 1,2-dichloro-4-nitrobenzene, with smaller amounts of the 3-nitro isomer. wikipedia.org Similarly, the nitration of 1,4-dichlorobenzene (B42874) yields 1,4-dichloro-2-nitrobenzene. wikipedia.org The conditions for these nitrations, such as temperature and the composition of the nitrating mixture, can be optimized to favor the desired isomer. rsc.orggoogle.com

A study on the nitration of o-dichlorobenzene revealed that a mixture of 2,3-dichloronitrobenzene (B165493) and 3,4-dichloronitrobenzene (B32671) is formed. acs.org The separation of these isomers can be challenging.

| Starting Material | Major Nitration Product(s) | Reference |

| 1,2-Dichlorobenzene | 1,2-Dichloro-4-nitrobenzene, 1,2-Dichloro-3-nitrobenzene | wikipedia.org |

| 1,3-Dichlorobenzene | 1,3-Dichloro-4-nitrobenzene, 1,3-Dichloro-2-nitrobenzene | |

| 1,4-Dichlorobenzene | 1,4-Dichloro-2-nitrobenzene | wikipedia.org |

| o-Dichlorobenzene | 2,3-Dichloronitrobenzene, 3,4-Dichloronitrobenzene | acs.org |

Diazotization and Iodination Techniques for Aryl Halides

The Sandmeyer reaction is a classic and reliable method for converting an arylamine into an aryl halide. youtube.com This two-step process involves the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, followed by treatment with a copper(I) halide. For iodination, potassium iodide is typically used, often without a copper catalyst. organic-chemistry.org

The stability of the diazonium salt is crucial for the success of the reaction. While these salts are often unstable, recent research has led to the development of unusually stable arenediazonium tosylates, which can be isolated and used in subsequent reactions. organic-chemistry.org Furthermore, one-pot diazotization-iodination procedures have been developed using reagents like acidic ionic liquids or sulfonic acid-based cation-exchange resins, offering milder and more efficient alternatives to traditional methods. ijcce.ac.irresearchgate.net

Modern Synthetic Approaches for Complex Aromatic Systems

While classical methods are effective, modern synthetic chemistry offers more sophisticated tools for constructing complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions in Polyfunctionalized Arenes

Transition metal-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. diva-portal.org These reactions offer high efficiency and functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. nih.gov

For the synthesis of polyhalogenated arenes, palladium-catalyzed reactions are particularly prominent. researchgate.net For example, a palladium-catalyzed C-H functionalization approach could be envisioned to introduce one of the substituents regioselectively. While direct C-H iodination is possible, a more common strategy involves a C-H activation/borylation sequence followed by iodination.

Cobalt-catalyzed C-H functionalization has also emerged as a powerful tool, often exhibiting different reactivity and selectivity compared to palladium. acs.org These methods can tolerate a wide range of functional groups and directing groups, enabling the synthesis of highly substituted aromatic compounds. nih.gov

The development of new ligands and catalysts continues to expand the scope and applicability of these reactions, providing increasingly efficient and selective routes to complex aromatic systems. diva-portal.org

Chemoselective Transformations in the Presence of Multiple Reactive Centers

Chemoselectivity is the selective reaction of one functional group in the presence of other, different functional groups. In this compound, the four distinct reactive centers—one iodo, two chloro, and one nitro group—offer a rich platform for investigating and applying chemoselective reactions. The outcome of a transformation is highly dependent on the reaction type and conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In polyhalogenated substrates, the selectivity of these reactions is typically governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The reactivity order is generally C-I > C-Br > C-Cl, allowing for selective functionalization at the most reactive site.

For this compound, reactions like the Sonogashira and Suzuki-Miyaura couplings are expected to occur exclusively at the C-I bond, leaving the two C-Cl bonds intact. nih.gov This predictable selectivity is crucial for building molecular complexity in a controlled manner. For instance, a Sonogashira coupling with a terminal alkyne would selectively replace the iodine atom, yielding a 2-alkynyl-1,5-dichloro-3-nitrobenzene derivative. nih.govresearchgate.netorganic-chemistry.org This high degree of chemoselectivity has been demonstrated in various polyhalogenated systems, where coupling occurs preferentially at the iodo-substituted position. nih.gov

Table 1: Predicted Chemoselectivity in Pd-Catalyzed Cross-Coupling

| Reaction Type | Reactive Site on Substrate | Expected Outcome | Controlling Factor |

|---|---|---|---|

| Sonogashira Coupling | C2-Iodine | Selective C-C bond formation at C2 | Higher reactivity of C-I bond vs. C-Cl bond |

| Suzuki-Miyaura Coupling | C2-Iodine | Selective C-C bond formation at C2 | Higher reactivity of C-I bond vs. C-Cl bond |

| Buchwald-Hartwig Amination | C2-Iodine | Selective C-N bond formation at C2 | Higher reactivity of C-I bond vs. C-Cl bond |

Nucleophilic Aromatic Substitution (SNAr):

The reactivity pattern can be inverted under the conditions for nucleophilic aromatic substitution (SNAr). These reactions are facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov The nitro group at C3 activates the ortho (C2) and para (C5) positions towards nucleophilic attack.

Interestingly, the leaving group ability in SNAr reactions often follows the order C-F > C-Cl > C-Br > C-I, which is the reverse of the trend seen in cross-coupling. youtube.comresearchgate.net This is because the first step, the nucleophilic attack, is rate-determining, and more electronegative halogens better stabilize the ring towards attack. youtube.com While the iodine at the activated C2 position is a potential leaving group, a nucleophile could also attack the C5 position, displacing a chlorine atom. The precise outcome would depend on the specific nucleophile and reaction conditions.

Reduction of the Nitro Group:

The nitro group is susceptible to reduction under various conditions. A significant challenge is to reduce the nitro group chemoselectively without affecting the halogen substituents, which are sensitive to many reducing agents (reductive dehalogenation). Modern methods have been developed to achieve this with high selectivity. For example, the use of zinc dust in water containing nanomicelles has been shown to be a robust and environmentally friendly protocol for reducing nitroarenes to primary amines, even in the presence of sensitive functionalities like halogens. nih.gov This method's mild, room-temperature conditions ensure that the C-Cl and C-I bonds remain untouched, providing a selective route to 3,5-dichloro-2-iodoaniline.

Table 2: Chemoselective Transformations of this compound

| Reaction Conditions | Targeted Functional Group | Product Type | Preserved Functional Groups |

|---|---|---|---|

| Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I), base, terminal alkyne | Iodine | 2-Alkynyl-1,5-dichloro-3-nitrobenzene | -NO₂, -Cl |

| Pd catalyst, base, boronic acid | Iodine | 2-Aryl-1,5-dichloro-3-nitrobenzene | -NO₂, -Cl |

| Zn dust, NH₄Cl, in water with surfactant | Nitro group | 3,5-Dichloro-2-iodoaniline | -I, -Cl |

| Strong nucleophile (e.g., NaOMe), heat | Chlorine (at C5) or Iodine (at C2) | Nucleophilic Aromatic Substitution Product | Remaining halogens, Nitro group |

Mechanistic Organic Chemistry and Reactivity Profiles of 1,5 Dichloro 2 Iodo 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, which is favored when groups like the nitro group are positioned ortho or para to a suitable leaving group, typically a halide. wikipedia.org

Analysis of Substituent Effects on SNAr Reactivity in Halogenated Nitrobenzenes

The rate and regioselectivity of SNAr reactions are dictated by the electronic properties of the substituents on the aromatic ring. In halogenated nitrobenzenes, these effects are twofold: the activation of the ring by electron-withdrawing groups and the ability of the substituent to act as a leaving group.

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the ring to form a stabilized intermediate. wikipedia.orgnih.gov The breaking of the carbon-halogen bond occurs in a subsequent, faster step. Consequently, leaving group ability in SNAr does not always correlate with the trend seen in aliphatic SN2 reactions. The established order of reactivity for halogen leaving groups in SNAr is generally F > Cl ≈ Br > I. wikipedia.orgresearchgate.net This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the intermediate, accelerating the initial attack. wikipedia.org

In 1,5-dichloro-2-iodo-3-nitrobenzene, the nitro group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6) towards nucleophilic attack. The iodine at C2 is ortho to the nitro group, and the chlorine at C5 is meta. Given the typical leaving group trends and the activating effect of the nitro group, nucleophilic substitution would be most expected to occur at the C2 position, displacing the iodide.

| Substituent | Position | Electronic Effect on SNAr | Leaving Group Ability |

| -NO₂ | C3 | Strongly Activating (Resonance & Inductive) | - |

| -I | C2 | Weakly Activating (Inductive) | Good |

| -Cl | C1 | Weakly Activating (Inductive) | Better than Iodine |

| -Cl | C5 | Weakly Activating (Inductive) | Better than Iodine |

This table provides a qualitative analysis of the substituent effects on the SNAr reactivity of this compound.

Exploration of Addition-Elimination Pathways and Meisenheimer Complex Formation

The predominant mechanism for SNAr on activated aromatic systems is the addition-elimination pathway. wikipedia.orgyoutube.com This process involves two distinct steps:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgscribd.comnih.gov The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge. nih.gov

Elimination: The aromaticity of the ring is restored as the leaving group departs with its pair of electrons. This step is typically fast. nih.gov

For this compound, attack by a generic nucleophile (Nu⁻) at the C2 position (ipso-substitution) would lead to the formation of a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization. This stabilization makes the formation of the Meisenheimer complex a viable pathway for substitution. wikipedia.org Stable Meisenheimer complexes can sometimes be isolated as salts. wikipedia.orgscribd.com

Examination of Benzyne (B1209423) Intermediate Mechanisms

An alternative pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. libretexts.orglibretexts.org This mechanism is favored under different conditions than the SNAr pathway:

It typically requires an unactivated aryl halide (i.e., lacking strong electron-withdrawing groups). youtube.com

It necessitates the use of a very strong base, such as sodium amide (NaNH₂). youtube.comyoutube.com

It requires a proton on the carbon atom adjacent (ortho) to the leaving group. egyankosh.ac.in

The reaction begins with the deprotonation of the ortho-hydrogen by the strong base, followed by the elimination of the leaving group to form a carbon-carbon triple bond within the benzene (B151609) ring—the benzyne. youtube.comegyankosh.ac.in The nucleophile then adds to one of the carbons of the triple bond.

In the case of this compound, the ring is heavily activated by the nitro group, making the addition-elimination (SNAr) mechanism highly favorable. wikipedia.org The conditions required to generate a benzyne are harsh and generally not necessary for such an activated substrate. Therefore, a benzyne intermediate mechanism is considered highly unlikely for nucleophilic substitution reactions on this compound. youtube.com

Kinetic and Thermodynamic Aspects of Nucleophilic Displacement Reactions

The kinetics of SNAr reactions are influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, the solvent, and the electronic effects of the ring substituents. The rate-determining step is the formation of the Meisenheimer complex. wikipedia.orgnih.gov

Kinetics: The rate of reaction is generally second order, being first order in the aryl halide and first order in the nucleophile. The presence of strong electron-withdrawing groups, like the nitro group in this compound, significantly increases the reaction rate by lowering the activation energy for the formation of the Meisenheimer intermediate. nih.gov As discussed (3.1.1), the "element effect" in SNAr reactions often shows an inverted leaving group order (F > Cl > Br > I) compared to SN2 reactions, because the rate is determined by the nucleophilic attack rather than the cleavage of the carbon-halogen bond. wikipedia.orgresearchgate.net

Specific kinetic and thermodynamic data for this compound are not widely available in the literature, but the general principles of SNAr reactions provide a strong framework for predicting its reactivity.

Electrophilic Aromatic Substitution (EAS) Reactivity Considerations

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. libretexts.orgyoutube.com The reactivity of the ring towards EAS is governed by the substituents present, which can be classified as either activating or deactivating. masterorganicchemistry.comchadsprep.com

Deactivating and Directing Effects of Halogen and Nitro Groups

Substituents influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (directing effects).

Deactivating Groups: A deactivating group decreases the rate of an EAS reaction compared to unsubstituted benzene by withdrawing electron density from the ring, making it less nucleophilic. masterorganicchemistry.comchadsprep.com

The **nitro group (-NO₂) ** is a powerful deactivating group. It strongly withdraws electron density from the ring through both its inductive and resonance effects, making the ring significantly less reactive towards electrophiles. youtube.com

In this compound, the cumulative effect of one powerful deactivating nitro group and three deactivating halogen atoms makes the aromatic ring extremely electron-poor and thus highly unreactive towards electrophilic aromatic substitution. Forcing conditions would be required for any reaction to occur.

Directing Effects:

The nitro group is a meta-director . chadsprep.comstackexchange.com It deactivates the ortho and para positions more than the meta position, so any electrophilic attack is directed to the positions meta to it.

Halogens are an exception to the general rule; although they are deactivating, they are ortho, para-directors . pressbooks.pubmasterorganicchemistry.com This is because their lone pairs can stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during ortho or para attack through resonance. masterorganicchemistry.com

For this compound, the two available positions for substitution are C4 and C6.

Position C4: This position is ortho to the C3-nitro group, ortho to the C5-chloro group, and meta to the C1-chloro and C2-iodo groups.

Position C6: This position is para to the C3-nitro group, ortho to the C1-chloro group, and meta to the C5-chloro and C2-iodo groups.

The powerful meta-directing effect of the nitro group would strongly disfavor substitution at the ortho (C4) and para (C6) positions. The ortho, para-directing effects of the halogens would direct towards these same positions. However, given the overwhelming deactivating nature of the nitro group, electrophilic substitution on this molecule is exceptionally difficult and of little synthetic utility.

Reductive and Oxidative Chemistry of the Functional Groups

The reactivity of this compound is dictated by its three distinct functional groups: a nitro group, two chloro substituents, and an iodo substituent attached to the benzene ring. The interplay of the electronic and steric effects of these groups governs the compound's behavior in reductive and oxidative environments.

Selective Reduction of Nitro and Carbon-Halogen Bonds

The presence of multiple reducible functional groups—the nitro group and the carbon-halogen bonds—on the same aromatic ring makes chemoselectivity a key consideration in the reductive chemistry of this compound. The selective reduction of one functional group in the presence of others is a valuable strategy in organic synthesis.

The reduction of nitroarenes is a common and well-established transformation, often leading to the corresponding anilines. nih.govwikipedia.org A variety of reagents have been developed for the chemoselective reduction of nitro groups, even in the presence of sensitive functionalities like halogens. organic-chemistry.orgrsc.orgnih.gov For instance, catalytic hydrogenation using catalysts like Pd/C or platinum oxides, and metal-based reductions using iron, tin, or zinc in acidic media are frequently employed. wikipedia.orgscispace.com Modern methods utilizing iron catalysts with silanes have demonstrated high chemoselectivity for nitro group reduction over aryl halides. rsc.orgnih.gov Other systems, such as NaI/PPh₃, have also been shown to selectively reduce nitroarenes while tolerating halogen substituents, including iodine. organic-chemistry.org

The relative reactivity of the carbon-halogen bonds is primarily governed by their bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. libretexts.orglibretexts.org This difference in bond strength dictates that the C-I bond is more susceptible to cleavage under reductive conditions. libretexts.orgsavemyexams.com Consequently, iodoalkanes and iodoarenes are generally the most reactive among the corresponding halo-compounds. libretexts.orgthestudentroom.co.uk

This reactivity trend implies that under specific reductive conditions, it is possible to selectively reduce the C-I bond while leaving the C-Cl bonds intact. For example, certain catalytic hydrogenation conditions or specific metal-based reducing agents might achieve this transformation. The reduction of the nitro group to an amine is typically the most facile of these transformations, followed by the reduction of the C-I bond, and finally the C-Cl bonds, which are the most resistant to reduction.

Below is a table summarizing potential selective reduction outcomes for this compound based on general principles of chemoselectivity.

| Target Transformation | Typical Reagent/Condition Class | Expected Major Product | Notes on Selectivity |

|---|---|---|---|

| Selective Nitro Reduction | Fe/HCl, SnCl₂/HCl, Catalytic Transfer Hydrogenation (e.g., H₂/Pd-C, carefully controlled), Iron(III)-catalyst/silane | 3,5-dichloro-4-iodoaniline | Nitro group is highly susceptible to reduction. Many methods tolerate aryl halides. rsc.orgscispace.com |

| Selective De-iodination | Catalytic Hydrogenation (e.g., H₂/Pd-C with a base), Zn/AcOH | 1,5-dichloro-3-nitrobenzene | The C-I bond is the weakest carbon-halogen bond and thus the most reactive. libretexts.orgsavemyexams.com This reduction might compete with nitro reduction depending on the conditions. |

| Full Reduction (Nitro and Halogens) | Harsh conditions, e.g., high-pressure catalytic hydrogenation, sodium in liquid ammonia | Aniline (B41778) | Requires forcing conditions to cleave the strong C-Cl bonds. |

Investigation of Oxidative Stability and Potential Transformations

The oxidative chemistry of this compound is primarily influenced by the stability of the nitroaromatic system and the potential for the iodine atom to undergo oxidation.

Aromatic nitro compounds are generally robust and resistant to oxidation due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack. The benzene ring itself is therefore expected to be stable under most common oxidizing conditions.

The most likely site for oxidative transformation is the iodine substituent. Organo-iodine compounds can be oxidized to hypervalent iodine species, such as iodoso (-IO) or iodyl (-IO₂) compounds. These transformations typically require strong oxidizing agents like peroxy acids (e.g., m-CPBA), sodium periodate, or potassium permanganate. For instance, studies have shown that iodide-containing compounds can be oxidized to form various iodinated organic products. nih.gov The presence of the strongly deactivating nitro and chloro groups on the ring would likely make this oxidation more difficult compared to an unsubstituted iodobenzene.

Another potential oxidative reaction, though less common for the iodine atom itself, involves reactions catalyzed by its presence. For example, iodo-compounds have been used in catalytic systems for the oxidation of other functional groups, such as the oxidation of alcohols. sioc-journal.cn However, in the context of this compound itself, direct oxidation of the iodine is the more probable pathway.

The table below outlines the expected oxidative behavior of the compound's functional groups.

| Functional Group | Oxidative Stability | Potential Transformation | Typical Reagents/Conditions |

|---|---|---|---|

| Nitroaromatic System | High | Generally unreactive towards oxidation. | Resistant to common oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇). |

| Carbon-Chlorine Bonds | High | Generally unreactive towards oxidation. | C-Cl bonds are very stable. |

| Carbon-Iodine Bond | Moderate | Oxidation of iodine to a hypervalent state (Iodoso or Iodyl). | Strong oxidizing agents (e.g., peroxy acids, sodium periodate). |

Advanced Spectroscopic Characterization of 1,5 Dichloro 2 Iodo 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 1,5-Dichloro-2-iodo-3-nitrobenzene. The analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional correlation experiments, provides a complete picture of the molecular connectivity and environment of each atom.

The ¹H NMR spectrum of this compound is characterized by the presence of two aromatic protons. The chemical shifts (δ) of these protons are significantly influenced by the electronic effects of the surrounding halogen and nitro substituents. The nitro group (NO₂) is a strong electron-withdrawing group, causing deshielding (a downfield shift) of nearby protons. Halogens also exhibit deshielding effects due to their electronegativity.

The two protons are located at C4 and C6 of the benzene (B151609) ring. They are chemically non-equivalent and are expected to appear as distinct signals. The proton at C4 is meta to one chlorine and the nitro group, and ortho to the other chlorine. The proton at C6 is meta to the other chlorine and the iodine, and ortho to a chlorine. Due to the anisotropic and inductive effects of the substituents, these protons will resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm.

The protons at C4 and C6 will exhibit spin-spin coupling, appearing as doublets due to their meta-relationship (⁴J-coupling). The coupling constant (J) for meta-protons in a benzene ring is typically small, in the range of 2-3 Hz.

Table 1: Predicted ¹H NMR Data for this compound This table is interactive. Click on the headers to sort.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.5 - 8.0 | Doublet (d) | 2 - 3 |

| H-6 | 7.2 - 7.7 | Doublet (d) | 2 - 3 |

Note: Predicted values are based on analysis of similarly substituted benzene derivatives.

The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms of the benzene ring, confirming the asymmetry of the molecule. Four of these signals will represent quaternary carbons (C1, C2, C3, C5) directly bonded to substituents, while the remaining two will be for the protonated carbons (C4, C6).

The chemical shifts are heavily influenced by the substituents:

Carbons bonded to halogens (C1, C2, C5): The carbon bearing the iodine (C2) will have a significantly lower chemical shift (around 90-100 ppm) due to the heavy atom effect. Carbons bonded to chlorine (C1, C5) will be downfield, typically in the 130-140 ppm range. docbrown.info

Carbon bonded to the nitro group (C3): This carbon is strongly deshielded and will appear significantly downfield, expected in the 145-155 ppm range. chemicalbook.com

Protonated carbons (C4, C6): These carbons will resonate in the typical aromatic region of 120-135 ppm.

Quaternary carbons: These generally show lower intensity peaks compared to protonated carbons. Their precise assignment requires advanced NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Carbon Atom | Substituent | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|---|

| C1 | -Cl | 132 - 138 | Quaternary |

| C2 | -I | 90 - 100 | Quaternary |

| C3 | -NO₂ | 148 - 155 | Quaternary |

| C4 | -H | 125 - 135 | Methine (CH) |

| C5 | -Cl | 135 - 142 | Quaternary |

| C6 | -H | 120 - 130 | Methine (CH) |

Note: Predicted values are based on incremental calculations and data from analogous compounds. chemicalbook.comspectrabase.com

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments is essential. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this molecule, a cross-peak would be observed between the signals for H-4 and H-6, confirming their meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-4 signal to the C4 signal and the H-6 signal to the C6 signal, definitively assigning the protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary carbons. For example, H-4 would show correlations to C2, C3, C5, and C6, while H-6 would show correlations to C1, C2, C4, and C5. The specific pattern of these long-range correlations allows for the unequivocal assignment of C1, C2, C3, and C5. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A cross-peak between H-4 and H-6 would indicate their spatial proximity across the ring.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the nitro group. For aromatic nitro compounds, the chemical shift of the ¹⁵N nucleus is sensitive to the electronic effects of other substituents on the ring. The ¹⁵N chemical shift for the nitro group in this compound is expected to be in the range of -10 to +10 ppm relative to nitromethane. The presence of multiple electron-withdrawing halogen substituents can influence the electron density at the nitro group, causing a shift in the resonance compared to nitrobenzene (B124822) itself. spectrabase.com

Infrared (IR) Spectroscopy: Vibrational Modes of Aromatic Ring, Halogens, and Nitro Group

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands:

N-O Asymmetric and Symmetric Stretching: The most characteristic peaks will be from the nitro group. A strong, sharp band for the asymmetric stretch is expected around 1520-1560 cm⁻¹, and a medium-to-strong band for the symmetric stretch will appear around 1340-1370 cm⁻¹. rsc.org

C=C Aromatic Ring Stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the aromatic skeleton.

C-H Aromatic Stretching: A weak to medium band will appear above 3000 cm⁻¹.

C-N Stretching: A weaker band is expected in the 840-880 cm⁻¹ region.

C-Cl Stretching: Strong bands corresponding to the carbon-chlorine stretching vibrations are expected in the 600-800 cm⁻¹ region.

C-I Stretching: The carbon-iodine stretch occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak |

| C-N | Stretch | 840 - 880 | Weak |

| C-Cl | Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS): Fragmentation Pathways and Molecular Ion Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula is C₆H₂Cl₂INO₂, giving a monoisotopic mass of approximately 317.8 g/mol . avantorsciences.com

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.

The fragmentation of halogenated nitroaromatics typically involves the loss of the nitro group and halogen atoms. miamioh.edu Key fragmentation pathways for this compound would likely include:

Loss of the nitro group: [M - NO₂]⁺

Loss of an iodine atom: [M - I]⁺

Loss of a chlorine atom: [M - Cl]⁺

Subsequent losses of other substituents or small neutral molecules like CO.

The presence of the heavy iodine atom would also lead to a prominent peak corresponding to the I⁺ ion (m/z 127).

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitromethane |

X-ray Crystallography: Solid-State Structural Analysis

Determination of Molecular Geometry and Conformational Preferences

No publicly available data.

Analysis of Intermolecular Interactions, including Halogen Bonding and π-Stacking

No publicly available data.

Computational and Theoretical Investigations of 1,5 Dichloro 2 Iodo 3 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide insights into electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 1,5-Dichloro-2-iodo-3-nitrobenzene, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations would reveal how the substituents—two chlorine atoms, an iodine atom, and a nitro group—influence the geometry of the benzene (B151609) ring.

Furthermore, DFT studies provide access to various electronic properties such as total energy, dipole moment, and charge distribution. While specific data for this compound is not available, studies on similar nitroaromatic compounds demonstrate that the choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental data where available.

Electrostatic Potential Surface Analysis and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The iodine atom, due to the "sigma-hole" phenomenon, could exhibit a region of positive electrostatic potential, making it a halogen bond donor. The hydrogen atoms on the benzene ring would also show positive potential. Analysis of the charge distribution would quantify the partial charges on each atom, providing further insight into the molecule's polarity and reactivity.

Quantitative Structure-Reactivity/Property Relationships (QSPR/QSAR)

QSPR and QSAR studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity or biological activity. These models are highly valuable for predicting the properties of new or untested compounds.

Development of Models Utilizing Quantum Chemical Descriptors for Predicting Chemical Behavior

To develop a QSPR/QSAR model for a class of compounds including this compound, a dataset of related molecules with known properties would be required. Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, atomic charges, and molecular volume, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to establish a mathematical relationship between these descriptors and the property of interest (e.g., toxicity, reaction rate).

While no specific QSPR/QSAR models for this compound have been reported, numerous studies on nitroaromatic compounds have successfully used such models to predict properties like thermal stability and impact sensitivity.

Computational Mechanistic Pathways for Chemical Transformations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying transition states, intermediates, and calculating activation energies. For this compound, computational studies could explore the mechanisms of various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group.

For instance, a study on the reduction of the nitro group would involve calculating the energy profile for the stepwise conversion of the -NO2 group to -NO, -NHOH, and finally -NH2. These calculations would provide valuable insights into the reaction kinetics and help in optimizing reaction conditions. However, no such specific mechanistic studies have been published for this compound.

Derivatization and Applications in Complex Chemical Synthesis

Functional Group Interconversions and Modifications on the Aromatic Core

The presence of halogens and a nitro group on the aromatic core of 1,5-dichloro-2-iodo-3-nitrobenzene provides multiple handles for a variety of functional group interconversions. These transformations are key to elaborating the basic scaffold into more complex intermediates.

The three halogen atoms on the benzene (B151609) ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. The reactivity order for oxidative addition to a palladium(0) complex is generally C-I > C-Br > C-Cl. Consequently, the iodine atom at the C-2 position is the most labile and can be selectively replaced, leaving the two chloro substituents intact for potential subsequent reactions.

This selective reactivity is particularly useful in well-established coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. For instance, in a Suzuki-Miyaura coupling, the iodo-group can be selectively coupled with an arylboronic acid to form a biphenyl (B1667301) linkage, which is the foundational step in synthesizing polychlorinated biphenyl (PCB) derivatives. The reaction is catalyzed by a palladium complex, often Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base. nih.govnih.gov Similarly, Sonogashira coupling with a terminal alkyne can selectively replace the iodine atom to introduce an alkynyl moiety. nih.gov

The table below summarizes the selective nature of palladium-catalyzed coupling reactions on this substrate.

| Coupling Reaction | Reacting Partner | Bond Formed | Key Catalyst/Conditions | Selective Position |

| Suzuki-Miyaura | R-B(OH)₂ (Organoboron) | C-C | Pd(0) catalyst, Base | C-2 (Iodo) |

| Sonogashira | R-C≡CH (Terminal Alkyne) | C-C | Pd(0) catalyst, Cu(I) co-catalyst | C-2 (Iodo) |

| Heck | Alkene | C-C | Pd(0) catalyst, Base | C-2 (Iodo) |

| Buchwald-Hartwig | R₂NH (Amine) | C-N | Pd(0) catalyst, Base | C-2 (Iodo) |

This table illustrates the preferential reactivity of the iodo-substituent in various palladium-catalyzed cross-coupling reactions.

The nitro group at the C-3 position is a powerful electron-withdrawing group that influences the reactivity of the ring. It is also a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group (-NH₂).

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities. This conversion is typically achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media (e.g., Sn, Fe, or Zn in HCl).

Once converted to the corresponding aniline (B41778) derivative (3,5-dichloro-2-iodoaniline), the amino group can serve as a nucleophile or be converted into a diazonium salt. This intermediate can then participate in a wide range of reactions, including Sandmeyer reactions to introduce other functional groups or as a precursor for cyclization reactions to form nitrogen-containing heterocycles. The conjugative interaction between the nitro group and the aromatic system significantly impacts the chemical reactions the compound can undergo. beilstein-journals.org

Utility as a Building Block for Advanced Organic Scaffolds

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of complex and highly functionalized organic molecules.

Polychlorinated biphenyls (PCBs) with specific substitution patterns, particularly those with bulky groups at the ortho positions (2, 2', 6, 6'), can exhibit hindered rotation around the central C-C single bond. This phenomenon, known as atropisomerism, results in molecules that are chiral and exist as a pair of non-superimposable mirror images (enantiomers). These chiral PCBs are of significant interest in stereochemistry and materials science.

This compound is an excellent precursor for creating such sterically hindered biphenyls. A Suzuki-Miyaura coupling reaction between the iodo-position of this compound and a suitably substituted arylboronic acid (e.g., one with a substituent at its C-2 position) generates a biphenyl with substituents at the 2, 2', 3, and 5' positions. The presence of the chloro and nitro groups ortho to the newly formed biphenyl linkage creates a high rotational barrier. nih.govresearchgate.net

The subsequent reduction of the nitro group to an amine provides another functional handle for further derivatization or for use in applications such as chiral ligands or catalysts. The conformational stability of these atropisomers can be enhanced by intramolecular hydrogen bonding if appropriate functional groups are present. nih.gov

Synthetic Route to a Chiral PCB Scaffold:

Suzuki-Miyaura Coupling: this compound is reacted with a 2-substituted phenylboronic acid using a palladium catalyst to form a 2,2'-disubstituted-3'-nitro-5'-chlorobiphenyl derivative.

Hindered Rotation: The bulky substituents at the ortho positions (Cl, NO₂, and the substituent from the boronic acid) restrict free rotation around the biphenyl C-C bond, leading to stable atropisomers.

Separation/Resolution: The resulting enantiomers can potentially be separated by chiral chromatography.

Further Modification: The nitro group can be reduced to an amine, providing a chiral amine scaffold for further use.

The array of functional groups on this compound makes it a versatile starting material for building a variety of heterocyclic structures, which are core components of many pharmaceuticals and functional materials.

Phenothiazines: Phenothiazine (B1677639) derivatives can be synthesized through reactions involving halo-nitroaromatics. nih.gov A plausible route starting from this compound would involve a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction. For example, reaction with a 2-aminothiophenol (B119425) derivative could lead to a diphenyl sulfide (B99878) intermediate, which can then undergo intramolecular cyclization to form a substituted phenothiazine ring system. The nitro group typically facilitates the initial nucleophilic substitution and can be retained or modified in the final product.

Carbazoles: Carbazoles are another important class of N-heterocycles. beilstein-journals.orgwvu.edunih.govbeilstein-journals.org A common strategy for their synthesis is the Cadogan reaction or related reductive cyclizations of 2-nitrobiphenyls. Starting with this compound, a Suzuki-Miyaura coupling can be performed to create a 2-nitrobiphenyl (B167123) intermediate. Subsequent intramolecular reductive cyclization, often using a phosphine (B1218219) reagent like triphenylphosphine (B44618) or a palladium catalyst with a reducing agent (e.g., CO), would close the ring to form a dichlorinated carbazole (B46965) derivative. wvu.edu This provides a direct route to highly functionalized carbazole systems.

The table below outlines potential heterocyclic systems that can be synthesized from this precursor.

| Heterocyclic System | Key Synthetic Strategy | Intermediate |

| Phenothiazine | Nucleophilic substitution followed by cyclization | Substituted 2-aminodiphenyl sulfide |

| Carbazole | Suzuki coupling followed by reductive cyclization | Substituted 2-nitrobiphenyl |

| Dibenzofuran | Suzuki coupling followed by intramolecular C-O bond formation | Substituted 2-hydroxybiphenyl |

This table presents examples of complex heterocyclic scaffolds accessible from this compound.

Future Research Directions

Exploration of Green Chemistry Principles in Synthetic Methodologies

The synthesis of halogenated aromatic compounds often involves harsh conditions and the use of hazardous reagents. rsc.org Future research should prioritize the integration of green chemistry principles to develop more environmentally benign synthetic routes for compounds like 1,5-Dichloro-2-iodo-3-nitrobenzene.

Key Research Areas:

Solvent-Free Reactions: Mechanochemistry, or solvent-free synthesis through grinding, presents a promising alternative to traditional solution-based methods. This technique has been successfully used for the oxidation of anilines to nitrosobenzenes and could be adapted for the synthesis or modification of the target compound, significantly reducing solvent waste. researchgate.net

Safer Reagents: The use of solid, stable, and easily handled chlorinating agents like trichloroisocyanuric acid (TCCA), in place of gaseous chlorine, aligns with green chemistry principles. researchgate.net Research into using TCCA or similar reagents in combination with recyclable catalysts, such as zeolites, could lead to safer and more efficient processes for producing polychlorinated nitroaromatics. researchgate.net The byproduct, cyanuric acid, can often be recycled to regenerate the TCCA, further enhancing the sustainability of the process. researchgate.net

Alternative Solvents: When solvents are necessary, the focus should be on environmentally friendly options like ethanol, which has been used in the green synthesis of other halogenated heterocycles. cornell.edu

Development of Novel Catalytic Systems for Highly Selective Transformations

The distinct reactivity of the three halogen substituents (two chlorine, one iodine) and the nitro group offers opportunities for highly selective chemical transformations. Developing novel catalytic systems is crucial for controlling which part of the molecule reacts.

Detailed Research Focus:

Selective Cross-Coupling: The iodine atom is typically the most reactive site for cross-coupling reactions like the Suzuki-Miyaura coupling. Future work could focus on developing catalysts that can selectively activate one of the less reactive C-Cl bonds, or even perform sequential, site-selective couplings to build complex molecular architectures.

Catalytic Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a fundamental transformation. While methods exist, developing catalytic systems that are tolerant of the three halogen atoms is essential. Titanium-mediated electrosynthesis, for example, has shown promise in reducing nitroarenes to anilines and could be explored for this specific substrate. acs.org

Dynamic Catalytic Systems: Research into conformationally dynamic catalysts, which can change their structure and function in response to stimuli, could lead to switchable reactivity. rsc.org Such a system could potentially be designed to target different positions on the benzene (B151609) ring based on reaction conditions.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions and understand complex reaction mechanisms, real-time monitoring is invaluable. Advanced in-situ spectroscopic techniques can provide detailed insights into the transient intermediates and reaction kinetics involved in the synthesis and transformation of this compound.

Applicable Techniques:

In-Situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and key intermediates throughout a reaction. rsc.orgacs.org For instance, in-situ FTIR could track the disappearance of the nitro group's characteristic vibrational bands during a reduction reaction, providing real-time kinetic data. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for post-reaction analysis, advancements in flow-NMR and benchtop NMR systems allow for in-situ monitoring of certain reactions. This would be particularly useful for distinguishing between isomers and tracking the progress of selective transformations. fiveable.me

Mass Spectrometry: Coupling reaction vessels to a mass spectrometer allows for the immediate detection of products and byproducts, helping to quickly map out reaction pathways and identify unstable intermediates. fiveable.me

The use of these techniques can accelerate the development of new reactions by providing rapid feedback on the effect of changing variables like temperature, pressure, and catalyst loading. rsc.org

Predictive Modeling using Machine Learning and Artificial Intelligence for Chemical Design and Reactivity

The complexity of polysubstituted aromatic compounds makes predicting their reactivity and properties challenging. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this complexity.

Future Applications:

Reactivity Prediction: ML models, trained on large datasets of chemical reactions, can predict the most likely site of reaction on a molecule like this compound under various conditions. nih.gov Quantum mechanics-based descriptors can be combined with ML algorithms to build robust Quantitative Structure-Activity Relationship (QSAR) models for predicting properties like mutagenicity, a known concern for some nitroaromatic compounds. researchgate.net

Catalyst and Reaction Design: AI can be used to explore vast chemical spaces to identify optimal catalysts or reaction conditions for a desired transformation. youtube.com By combining ML with automated microreactors, researchers can rapidly screen hundreds of potential catalysts and conditions, drastically reducing the time and chemical waste associated with traditional research and development. nyu.edu

De Novo Molecular Design: For applications in materials science or pharmaceuticals, AI algorithms could use the this compound scaffold as a starting point to design new molecules with specific desired electronic or biological properties.

By integrating these computational approaches, researchers can move from a trial-and-error methodology to a more predictive and design-oriented approach, accelerating the pace of discovery in chemical synthesis. nih.govnyu.edu

Q & A

Q. What are established methods for synthesizing 1,5-Dichloro-2-iodo-3-nitrobenzene?

Methodological Answer: The synthesis typically involves sequential electrophilic substitution reactions. Key steps include:

- Chlorination/Iodination: Use halogenating agents (e.g., Cl₂, I₂) with catalysts like FeCl₃ or AlCl₃ to introduce chlorine/iodine at specific positions on the benzene ring .

- Nitration: Treat the intermediate with a nitrating mixture (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to isolate the pure product .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use HPLC or GC-MS with a polar stationary phase to detect impurities (e.g., residual solvents or byproducts) .

- Spectroscopy:

- Elemental Analysis: Compare experimental C/H/N/Cl/I percentages with theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance: The bulky iodine substituent at position 2 may slow down nucleophilic aromatic substitution (SNAr) but enhance selectivity in Suzuki-Miyaura couplings by directing palladium catalysts to specific positions .

- Electronic Effects: The electron-withdrawing nitro group at position 3 activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks. Computational modeling (DFT calculations) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for halogenated nitrobenzenes?

Methodological Answer:

- Cross-Validation: Compare experimental data (e.g., bomb calorimetry ) with computational results (Gaussian software, CBS-QB3 method) to identify systematic errors.

- Error Analysis: Scrutinize synthesis protocols for incomplete purification (e.g., residual solvents altering combustion results) .

- Literature Harmonization: Aggregate datasets from multiple sources (e.g., NIST , IARC ) and apply statistical outlier detection (e.g., Grubbs’ test).

Q. How can AI-driven synthesis planning tools optimize routes for derivatives of this compound?

Methodological Answer:

- Retrosynthetic Analysis: Use platforms like Pistachio or Reaxys to prioritize one-step reactions (e.g., nucleophilic displacement of iodine with Grignard reagents) .

- Feasibility Scoring: Rank pathways by atom economy, safety (toxicity of intermediates ), and scalability (catalyst availability) .

- Experimental Validation: Test top-ranked routes on small scales (10–50 mg) with real-time monitoring (e.g., in situ IR) to adjust conditions .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. How should researchers design experiments to study the photodegradation of this compound?

Methodological Answer:

- Light Sources: Simulate UV-Vis sunlight spectra using xenon arc lamps (300–800 nm) .

- Analytical Methods: Track degradation via LC-MS to identify intermediates (e.g., dehalogenated or denitrated products) .

- Control Variables: Maintain constant temperature (25°C) and pH (7.0) to isolate photolytic effects .

Data Interpretation and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

- Dose-Response Modeling: Fit data to Hill or log-logistic models (R or GraphPad Prism) to calculate EC₅₀ values .

- Uncertainty Quantification: Report 95% confidence intervals and use bootstrap resampling for small datasets .

- Reproducibility: Include triplicate measurements and negative controls (e.g., solvent-only samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.